molecular formula C16H11Cl2N3S B3020012 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine CAS No. 338417-73-5

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine

Cat. No.: B3020012
CAS No.: 338417-73-5
M. Wt: 348.25
InChI Key: DUQOFXCSZLJPAM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine is a synthetic organic compound characterized by the presence of chlorophenyl and sulfanyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine typically involves the reaction of 4-chlorophenylamine with 4-chlorobenzenethiol in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. Common reagents used in this synthesis include potassium carbonate and dimethylformamide (DMF) as the solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl thiocyanate
  • 4-Chlorophenyl phenyl sulfone
  • 4-Chlorophenyl isocyanate

Uniqueness

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-pyrimidinamine is unique due to the presence of both chlorophenyl and sulfanyl groups attached to a pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-chlorophenyl)-5-(4-chlorophenyl)sulfanylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3S/c17-11-3-1-10(2-4-11)15-14(9-20-16(19)21-15)22-13-7-5-12(18)6-8-13/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQOFXCSZLJPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2SC3=CC=C(C=C3)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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